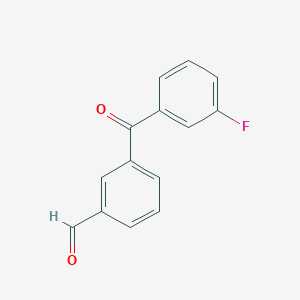

3-(3-Fluorobenzoyl)benzaldehyde

CAS No.: 108440-76-2

Cat. No.: VC19184552

Molecular Formula: C14H9FO2

Molecular Weight: 228.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108440-76-2 |

|---|---|

| Molecular Formula | C14H9FO2 |

| Molecular Weight | 228.22 g/mol |

| IUPAC Name | 3-(3-fluorobenzoyl)benzaldehyde |

| Standard InChI | InChI=1S/C14H9FO2/c15-13-6-2-5-12(8-13)14(17)11-4-1-3-10(7-11)9-16/h1-9H |

| Standard InChI Key | AZDIHRSCDFDFCT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)F)C=O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-(3-fluorobenzoyl)benzaldehyde. It is also known by several synonyms, including:

| Synonym | CAS Number | Source |

|---|---|---|

| Benzaldehyde, 3-(3-fluorobenzoyl)- | 108440-76-2 | PubChem |

| 3-(3-Fluorobenzoyl)benzaldehyde | 108440-76-2 | PubChem |

| DTXSID00550510 | - | PubChem |

Molecular Structure and Formula

The molecule consists of a benzaldehyde group (CHCHO) linked to a 3-fluorobenzoyl moiety (CHFCO). The fluorine atom at the meta position of the benzoyl group introduces electronic effects that influence reactivity and intermolecular interactions .

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 228.22 g/mol | PubChem |

| XLogP3 | 3.2 (estimated) | PubChem |

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 3-(3-Fluorobenzoyl)benzaldehyde is documented in the provided sources, analogous fluorinated benzaldehydes are synthesized via Friedel-Crafts acylation or Ultrasonication-assisted halogenation. For example, a patent describing the synthesis of 3-bromo-4-fluorobenzaldehyde (CN109912396B ) employs dichloromethane as a solvent, sodium hypochlorite as an oxidizing agent, and ultrasonic irradiation to enhance reaction efficiency. This method avoids toxic reagents like molecular bromine, aligning with green chemistry principles .

A plausible route for 3-(3-Fluorobenzoyl)benzaldehyde could involve:

-

Friedel-Crafts Acylation: Reacting benzaldehyde with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl).

-

Purification: Bulk melting crystallization at controlled temperatures (e.g., 31°C ) to isolate the pure product.

Physical and Chemical Properties

Thermodynamic Properties

Data specific to 3-(3-Fluorobenzoyl)benzaldehyde are scarce, but related fluorinated benzaldehydes exhibit the following properties:

Table 2: Comparative Properties of Fluorinated Benzaldehydes

| Compound | Boiling Point (°C) | Density (g/mL) | Solubility | Source |

|---|---|---|---|---|

| 3-Fluorobenzaldehyde | 66–68 (20 mmHg) | 1.17 (25°C) | Chloroform, Methanol | ChemicalBook |

| 3-Bromo-4-fluorobenzaldehyde | - | - | Dichloromethane | CN109912396B |

The electron-withdrawing fluorobenzoyl group likely increases the compound’s melting point compared to non-fluorinated analogs.

Reactivity

-

Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions).

-

Fluorobenzoyl Group: Enhances stability against oxidation due to fluorine’s inductive effect .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated benzaldehydes are critical precursors in drug synthesis. For instance, 3-(3-fluorobenzyl)-4-(3-fluoro-benzyloxy)benzaldehyde is an impurity in Safinamide, a Parkinson’s disease medication . While 3-(3-Fluorobenzoyl)benzaldehyde’s direct applications are unconfirmed, its structural features suggest utility in:

-

Antimicrobial Agents: Fluorinated aldehydes inhibit enzymes like tyrosinase .

-

Kinase Inhibitors: The fluorobenzoyl moiety may enhance binding affinity in target proteins .

Materials Science

The compound’s aromatic and electron-deficient structure could make it a candidate for:

-

Liquid Crystals: Fluorine improves thermal stability and mesophase behavior.

-

Polymer Additives: As a crosslinking agent in fluoropolymer synthesis.

Analytical Characterization

Spectroscopic Data

-

NMR: Expected signals include a singlet for the aldehyde proton (~10 ppm) and splitting patterns from aromatic fluorine coupling.

-

IR: Strong absorption bands near 1700 cm (C=O stretch) and 1250 cm (C-F stretch) .

Chromatography

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, using methods similar to those for 3-fluorobenzaldehyde .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume